3-sulfooxybenzoic acid 3-sulfooxybenzoic acid 3-Hydroxybenzoic acid-3-O-sulphate belongs to the class of organic compounds known as phenylsulfates. Phenylsulfates are compounds containing a sulfuric acid group conjugated to a phenyl group. 3-Hydroxybenzoic acid-3-O-sulphate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). 3-Hydroxybenzoic acid-3-O-sulphate has been primarily detected in urine.
3-hydroxybenzoic acid-3-O-sulphate is a member of benzoic acids.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1926357
InChI: InChI=1S/C7H6O6S/c8-7(9)5-2-1-3-6(4-5)13-14(10,11)12/h1-4H,(H,8,9)(H,10,11,12)
SMILES:
Molecular Formula: C7H6O6S
Molecular Weight: 218.19 g/mol

3-sulfooxybenzoic acid

CAS No.:

Cat. No.: VC1926357

Molecular Formula: C7H6O6S

Molecular Weight: 218.19 g/mol

* For research use only. Not for human or veterinary use.

3-sulfooxybenzoic acid -

Specification

Molecular Formula C7H6O6S
Molecular Weight 218.19 g/mol
IUPAC Name 3-sulfooxybenzoic acid
Standard InChI InChI=1S/C7H6O6S/c8-7(9)5-2-1-3-6(4-5)13-14(10,11)12/h1-4H,(H,8,9)(H,10,11,12)
Standard InChI Key MZYPOJMKJHCOQG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)OS(=O)(=O)O)C(=O)O

Introduction

Chemical Structure and Properties

3-Sulfooxybenzoic acid, also known as 3-(sulfooxy)benzoic acid, is characterized by a benzoic acid structure with a sulfooxy group (-OSO3H) attached at the meta (3) position. This configuration distinguishes it from similar compounds such as 3-sulfobenzoic acid, where the sulfonic acid group is directly attached to the aromatic ring.

Molecular Characteristics

The compound possesses the following molecular characteristics:

PropertyValue
Molecular FormulaC₇H₆O₆S
Molecular Weight218.19 g/mol
IUPAC Name3-sulfooxybenzoic acid
InChIInChI=1S/C7H6O6S/c8-7(9)5-2-1-3-6(4-5)13-14(10,11)12/h1-4H,(H,8,9)(H,10,11,12)
Canonical SMILESC1=CC(=CC(=C1)OS(=O)(=O)O)C(=O)O

These molecular characteristics indicate that the compound contains a carboxylic acid group and a sulfooxy group, both of which contribute to its acidic properties.

Physical Properties

3-Sulfooxybenzoic acid exhibits specific physical properties that affect its handling and applications:

PropertyDescription
AppearanceWhite to off-white crystalline powder
SolubilityHighly soluble in water due to the presence of hydrophilic groups
AcidityStrong acidic properties due to both carboxylic and sulfate groups
StabilityMoisture sensitive; requires proper storage conditions

The compound's strong acidic nature stems from the presence of both the carboxylic acid and the sulfooxy groups, making it a diprotic acid with two distinct dissociation constants.

Synthesis Methods and Preparation

The synthesis of 3-sulfooxybenzoic acid typically involves the selective sulfonation of 3-hydroxybenzoic acid. Several methods have been developed for its preparation, each with specific advantages and limitations.

Laboratory Synthesis

In laboratory settings, 3-sulfooxybenzoic acid can be synthesized through a controlled reaction of 3-hydroxybenzoic acid with sulfating agents. The process involves the formation of a sulfate ester bond between the hydroxyl group and the sulfating agent:

  • Reaction of 3-hydroxybenzoic acid with sulfuric acid or sulfur trioxide to introduce the sulfooxy group

  • Controlled temperature conditions to ensure selective sulfonation at the hydroxy position

  • Purification steps to remove side products and unreacted materials

The reaction requires careful control of conditions to prevent undesired side reactions, such as sulfonation at alternative positions on the aromatic ring.

Industrial Production

Industrial production of 3-sulfooxybenzoic acid typically employs more efficient and scalable methods:

  • Use of oleum (a solution of sulfur trioxide in sulfuric acid) as a sulfating agent

  • Elevated temperatures (approximately 100°C) to ensure complete sulfonation

  • Continuous flow reactors for larger-scale production

  • Advanced purification techniques including crystallization and chromatography

These industrial methods are optimized for higher yields and purity, making the compound more accessible for various applications.

Chemical Reactivity and Reactions

3-Sulfooxybenzoic acid demonstrates distinctive chemical behavior due to its functional groups.

Acid-Base Properties

As a diprotic acid, 3-sulfooxybenzoic acid can donate protons from both its carboxylic acid and sulfooxy groups:

  • The carboxylic acid group (pKa ~4-5) typically dissociates first under mild pH conditions

  • The sulfooxy group (pKa ~1-2) is more acidic and dissociates at lower pH values

  • Complete dissociation results in a dianion that is highly soluble in aqueous solutions

These acid-base properties are fundamental to many of the compound's applications, particularly in buffer systems and as pH regulators .

Esterification and Conjugation Reactions

The carboxylic acid group of 3-sulfooxybenzoic acid can participate in esterification reactions:

  • Reaction with alcohols to form the corresponding esters

  • Potential for amide formation through reaction with amines

  • Capability to form mixed anhydrides with other carboxylic acids

These reactions provide routes for the functionalization of the compound, expanding its potential applications in organic synthesis and material science .

Biological Significance and Applications

Industrial and Research Applications

The compound finds various applications across different fields:

Application AreaSpecific Uses
Chemical SynthesisIntermediate in organic synthesis pathways
Analytical ChemistryStandard for chromatographic analysis
Materials ScienceComponent in specialty polymers and materials
Pharmaceutical ResearchPotential scaffold for drug development

Its acidic properties and specific structural features make it valuable in these diverse applications, particularly where controlled acidity or specific molecular recognition is required .

Comparison with Related Compounds

Understanding 3-sulfooxybenzoic acid in relation to structurally similar compounds provides insight into its distinctive properties and applications.

Structural Comparisons

CompoundStructureKey Differences
3-Sulfooxybenzoic acidBenzoic acid with -OSO₃H at position 3Sulfate ester linkage
3-Sulfobenzoic acidBenzoic acid with -SO₃H at position 3Direct C-S bond instead of C-O-S
3-Hydroxybenzoic acidBenzoic acid with -OH at position 3Parent compound without sulfate group
4-Hydroxy-3-(sulfooxy)benzoic acidAdditional -OH group at position 4Extra hydroxyl functionality

These structural variations result in significant differences in physicochemical properties, including solubility, acidity, and reactivity patterns .

Functional Comparisons

The different functional group arrangements in these related compounds lead to distinct chemical behaviors:

  • 3-Sulfooxybenzoic acid has stronger acidic properties compared to 3-hydroxybenzoic acid due to the sulfooxy group

  • 3-Sulfobenzoic acid exhibits different electron distribution and resonance effects due to the direct C-S bond

  • The additional hydroxyl group in 4-hydroxy-3-(sulfooxy)benzoic acid provides an extra site for hydrogen bonding and potential derivatization

  • Salt forms, such as 3-sulfobenzoic acid monosodium salt, show enhanced water solubility compared to the free acid form

These differences highlight the unique position of 3-sulfooxybenzoic acid within this family of compounds .

Analytical Methods for Identification and Quantification

Proper identification and quantification of 3-sulfooxybenzoic acid require specific analytical approaches adapted to its chemical characteristics.

Spectroscopic Methods

Multiple spectroscopic techniques can be employed for the characterization of 3-sulfooxybenzoic acid:

  • Infrared (IR) spectroscopy: Characteristic absorption bands for carboxylic acid (1680-1730 cm⁻¹) and sulfooxy groups (1200-1250 cm⁻¹)

  • Nuclear Magnetic Resonance (NMR): Distinctive proton patterns for the aromatic ring with meta-substitution

  • Mass Spectrometry (MS): Molecular ion peak at m/z 218 and characteristic fragmentation patterns

These spectroscopic methods provide complementary information for structural confirmation .

Chromatographic Analysis

Separation and quantification of 3-sulfooxybenzoic acid can be achieved through various chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC): Typically using reversed-phase columns with acidified mobile phases

  • Ion Chromatography: Suitable due to the ionic nature of the compound, especially in its dissociated form

  • Gas Chromatography (GC): Requires derivatization of the acid groups before analysis

These methods allow for the separation of 3-sulfooxybenzoic acid from structurally similar compounds and provide quantitative data with appropriate calibration .

Future Research Directions

Several promising avenues exist for future research involving 3-sulfooxybenzoic acid:

Synthetic Applications

Potential developments in using 3-sulfooxybenzoic acid as a building block include:

  • Development of more selective and efficient synthesis methods

  • Exploration of novel derivatives with enhanced properties for specific applications

  • Investigation of catalytic applications leveraging its acidic properties

  • Green chemistry approaches to its synthesis and applications

These directions could expand the utility of this compound in organic synthesis and materials science .

Analytical and Biological Investigations

Future research might also focus on:

  • Development of more sensitive and specific analytical methods for detection in complex matrices

  • Investigation of potential biological activities and structure-activity relationships

  • Exploration of its role in metabolic pathways and potential as a biomarker

  • Comparative studies with other sulfated benzoic acid derivatives

Such investigations would contribute to a more comprehensive understanding of the compound's properties and potential applications .

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